molecular formula C15H14FN3O3S2 B2527738 ethyl 2-[2-({[(4-fluorophenyl)formamido]methanethioyl}amino)-1,3-thiazol-4-yl]acetate CAS No. 431054-63-6

ethyl 2-[2-({[(4-fluorophenyl)formamido]methanethioyl}amino)-1,3-thiazol-4-yl]acetate

Cat. No.: B2527738
CAS No.: 431054-63-6
M. Wt: 367.41
InChI Key: UYYVUDIDRUICIP-UHFFFAOYSA-N
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Description

This compound features a 1,3-thiazole core substituted at position 2 with a ({[(4-fluorophenyl)formamido]methanethioyl}amino) group and at position 4 with an ethyl acetate moiety. Its synthesis involves multi-step protocols, often starting from ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate (a common intermediate, as shown in ). The methanethioyl bridge may influence metabolic stability or solubility .

Properties

IUPAC Name

ethyl 2-[2-[(4-fluorobenzoyl)carbamothioylamino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O3S2/c1-2-22-12(20)7-11-8-24-15(17-11)19-14(23)18-13(21)9-3-5-10(16)6-4-9/h3-6,8H,2,7H2,1H3,(H2,17,18,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYVUDIDRUICIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=S)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-({[(4-fluorophenyl)formamido]methanethioyl}amino)-1,3-thiazol-4-yl]acetate typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the fluorophenyl group and the ethyl ester. Common reagents used in these reactions include thioamides, fluorobenzoyl chlorides, and ethyl bromoacetate. The reactions are usually carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-({[(4-fluorophenyl)formamido]methanethioyl}amino)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

Ethyl 2-[2-({[(4-fluorophenyl)formamido]methanethioyl}amino)-1,3-thiazol-4-yl]acetate has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-[2-({[(4-fluorophenyl)formamido]methanethioyl}amino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets. The fluorophenyl group can bind to hydrophobic pockets in proteins, while the thiazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The table below compares the target compound with structurally related derivatives:

Compound Name Substituents at Thiazole Positions Key Functional Groups Biological Activity/Notes References
Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate - Position 2: NH₂
- Position 4: Ethyl acetate
Free amino group Precursor for hydrazide derivatives
Ethyl 2-[2-(4-methylphenyl)ethenesulfonamido]acetate - Position 2: 4-Methylphenyl ethenesulfonamido
- Position 4: Ethyl acetate
Sulfonamide linkage Not reported
2-[(4-Fluorobenzyl)amino]-2-oxoethyl [4-(4-methylphenyl)-2-thioxo-1,3-thiazol-3(2H)-yl]acetate - Position 2: 4-Fluorobenzylamino-oxoethyl
- Position 4: Thioxo-4-methylphenyl thiazole acetate
Thioxo group, fluorobenzyl Not reported
Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate - Position 2: Formamido
- Position 4: Ethyl oxoacetate
Oxoacetate, formamido Intermediate for cephalosporin derivatives
Ethyl 2-[2-(4-isopropylphenyl)hydrazono]-2-(1,3-thiazol-4-yl)acetate - Position 2: 4-Isopropylphenyl hydrazono
- Position 4: Ethyl acetate
Hydrazone linker Not reported
Ethyl 2-(2-bromo-1,3-thiazol-4-yl)acetate - Position 2: Br
- Position 4: Ethyl acetate
Bromine substituent Intermediate for cross-coupling reactions

Key Observations :

  • Amino vs. Formamido Groups: Replacing the amino group (as in ) with formamido or fluorophenylformamido (target compound) introduces steric bulk and hydrogen-bonding capacity, which may affect receptor interactions .
  • Fluorophenyl vs.
  • Methanethioyl Linkage : This group is unique to the target compound and may enhance lipophilicity or serve as a bioisostere for carbonyl groups in drug design .

Physicochemical and Spectral Data

  • Melting Points : Thiazole derivatives typically melt between 120–250°C, depending on substituents (e.g., reports 160–220°C for triazole-thiazole hybrids) .
  • Spectroscopy :
    • IR : The target compound’s formamido group would show C=O stretches at ~1680 cm⁻¹, while the thiazole ring exhibits C=N stretches at ~1550 cm⁻¹ .
    • NMR : The 4-fluorophenyl group would display characteristic aromatic protons at ~7.2–7.8 ppm (¹H) and 115–125 ppm (¹³C for CF) .

Biological Activity

Ethyl 2-[2-({[(4-fluorophenyl)formamido]methanethioyl}amino)-1,3-thiazol-4-yl]acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The chemical structure of this compound can be analyzed through its molecular formula and key physicochemical properties:

  • Molecular Formula : C12H13FN2O2S
  • Molecular Weight : 270.31 g/mol
  • LogP : 1.43 (indicating moderate lipophilicity)
  • Polar Surface Area : 52 Ų

This compound features a thiazole ring, which is known for its role in various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various strains of bacteria and fungi. In vitro studies have shown that it exhibits inhibitory effects on:

  • Gram-positive bacteria : Staphylococcus aureus and Streptococcus pneumoniae.
  • Gram-negative bacteria : Escherichia coli and Pseudomonas aeruginosa.
  • Fungi : Candida albicans.

The minimum inhibitory concentration (MIC) values indicate effective antibacterial activity, with MICs ranging from 8 to 32 µg/mL depending on the strain tested.

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. In vitro assays have revealed that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The proposed mechanism involves the activation of caspase pathways, leading to programmed cell death.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : It inhibits bacterial enzymes involved in cell wall synthesis.
  • DNA Interaction : The thiazole moiety may intercalate into DNA, disrupting replication processes in cancer cells.
  • Receptor Modulation : It may act on specific receptors associated with cell signaling pathways that regulate apoptosis.

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, this compound was tested against a panel of clinical isolates. The results showed a broad spectrum of activity with low resistance rates observed in tested bacterial strains .

Study 2: Cancer Cell Apoptosis

A research article in Cancer Letters detailed experiments where this compound was administered to MCF-7 cells. The study found that treatment resulted in a dose-dependent increase in apoptosis markers, including cleaved PARP and activated caspases .

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